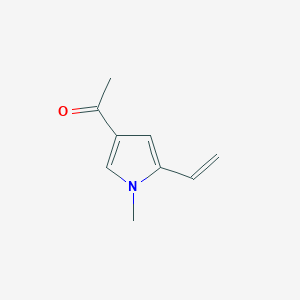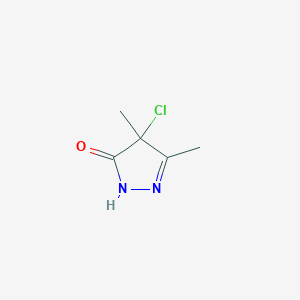
2-(Dimethylamino)ethyl benzoate
Übersicht
Beschreibung
2-(Dimethylamino)ethyl benzoate, also known as Benzoic Acid 2-(Dimethylamino)ethyl Ester, is an organic compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(Dimethylamino)ethyl benzoate consists of a benzoate group attached to a dimethylaminoethyl group . The InChI string representation of the molecule isInChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 . Physical And Chemical Properties Analysis
2-(Dimethylamino)ethyl benzoate has a density of 1.014 g/mL at 25 °C (lit.), a boiling point of 155-159 °C/20 mmHg (lit.), and a refractive index n20/D of 1.5077 (lit.) .Wissenschaftliche Forschungsanwendungen
Photoinitiator in Polymerization
2-(Dimethylamino)ethyl benzoate: is used as an amine synergist in photoinitiator systems. It generates active species when combined with Norrish Type II photoinitiators, which are crucial for initiating the polymerization process in UV and LED curable formulations . This application is significant in the development of coatings, adhesives, and inks that require rapid curing under light exposure.
Dental Material Fabrication
In dental material science, this compound serves as a co-initiator with camphorquinone to form self-adhesive composites . These composites are used in the fabrication of photosensitizers in dental materials, improving the quality and durability of dental restoratives and adhesives.
Antimicrobial Polymers
The derivative of 2-(Dimethylamino)ethyl benzoate , poly(2-(dimethylamino)ethyl methacrylate), has shown potent antimicrobial activity . This property is harnessed in the synthesis of antimicrobial polymers, which can be applied as surface coatings on medical devices or directly as antibacterial agents.
Drug and Gene Delivery Systems
This compound is instrumental in the development of drug and gene delivery systems. Amphiphilic block copolymer micelles co-loaded with drugs and DNA have been designed using this compound for improved cancer therapy . The ability to co-deliver drugs and genetic material offers a synergistic approach to treating complex diseases.
Bioconjugation in Nanotechnology
2-(Dimethylamino)ethyl benzoate: plays a role in bioconjugation processes, particularly in the formation of gold nanoparticle/silica core/shell structures . This application is crucial for stabilizing nanoparticles and tailoring their surface properties for biotechnological applications.
Photocurable Formulations in Graphic Arts
The compound is used in graphic arts for its quick curing properties in printing processes. As a photoinitiator, it helps in achieving the desired curing speed and quality in various printing applications .
Safety and Hazards
While specific safety and hazard information for 2-(Dimethylamino)ethyl benzoate is not provided in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
Wirkmechanismus
Target of Action
It is known to be used as a photoinitiator, suggesting that it interacts with light-sensitive molecules .
Mode of Action
As a photoinitiator, 2-(Dimethylamino)ethyl benzoate likely works by absorbing light and undergoing a chemical reaction that produces active species . These active species can then initiate a polymerization process, leading to changes in the physical properties of the material .
Biochemical Pathways
Given its role as a photoinitiator, it may influence pathways related to photochemical reactions and polymerization .
Result of Action
The molecular and cellular effects of 2-(Dimethylamino)ethyl benzoate’s action are likely related to its role as a photoinitiator . By generating active species that initiate polymerization, it can lead to the formation of polymers with various physical properties .
Action Environment
Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of 2-(Dimethylamino)ethyl benzoate . For instance, the presence of light is necessary for it to act as a photoinitiator . Additionally, factors like temperature and pH could potentially affect its stability and activity .
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSGODDTWRXQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062251 | |
| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl benzoate | |
CAS RN |
2208-05-1 | |
| Record name | 2-Dimethylaminoethyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminoethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)ethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the photochemical behavior of 2-(dimethylamino)ethyl benzoates?
A1: While the abstract provides no details, the title "Photoelimination in 2-(Dimethylamino)ethyl benzoates" [] suggests these compounds undergo a chemical reaction upon exposure to light, specifically a reaction where a molecule is fragmented by light, leading to the elimination of a specific part of the molecule. Further investigation into the full text of the research paper is needed to understand the exact nature of this photoelimination process and the products formed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)









![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)


